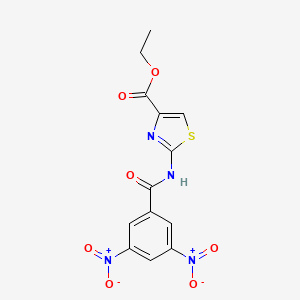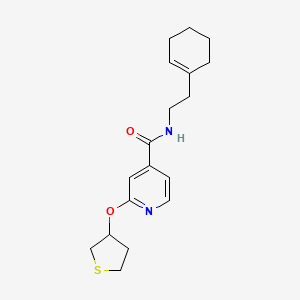![molecular formula C12H13BrF2 B2932329 4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene CAS No. 2378489-87-1](/img/structure/B2932329.png)
4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by a bromocyclohexyl group attached to a difluorobenzene ring, making it a subject of interest for various chemical and biological studies.
准备方法
The synthesis of 4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene typically involves several steps, starting with the preparation of the bromocyclohexyl precursor. This precursor is then reacted with a difluorobenzene derivative under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield the corresponding cyclohexyl derivatives.
Common reagents and conditions used in these reactions include organic solvents, metal catalysts, and varying temperatures and pressures to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the bromocyclohexyl or difluorobenzene moieties.
科学研究应用
4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromocyclohexyl group can interact with hydrophobic pockets in proteins, while the difluorobenzene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene can be compared with other similar compounds, such as:
4-[(1R,3S)-3-Chlorocyclohexyl]-1,2-difluorobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
4-[(1R,3S)-3-Bromocyclohexyl]-1,2-dichlorobenzene: Contains chlorine atoms on the benzene ring, which can affect its chemical properties and interactions.
4-[(1R,3S)-3-Bromocyclohexyl]-1,2-dimethylbenzene: Methyl groups on the benzene ring can influence the compound’s hydrophobicity and reactivity.
The uniqueness of this compound lies in its specific combination of bromocyclohexyl and difluorobenzene moieties, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-[(1R,3S)-3-bromocyclohexyl]-1,2-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h4-5,7-8,10H,1-3,6H2/t8-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMLSCBTTOPGBG-SCZZXKLOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)Br)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)Br)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
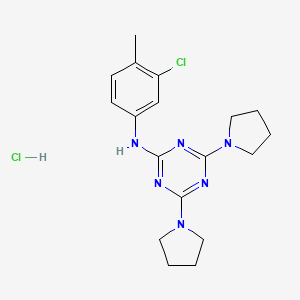
![[2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2932248.png)
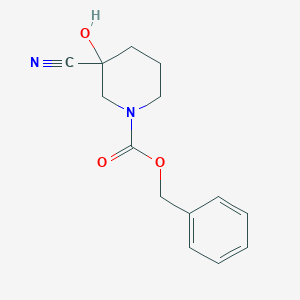
![N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2932252.png)
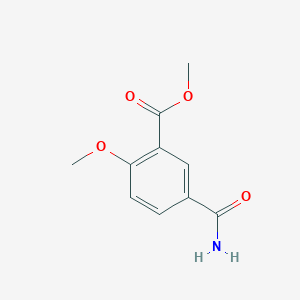
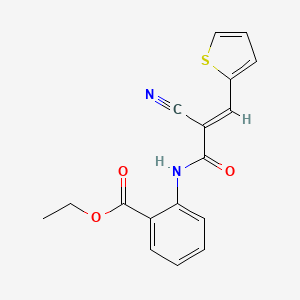
![2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid](/img/structure/B2932257.png)
![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2932258.png)
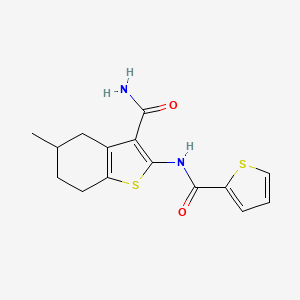
![3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2932263.png)
![(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2932265.png)
![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2932266.png)
